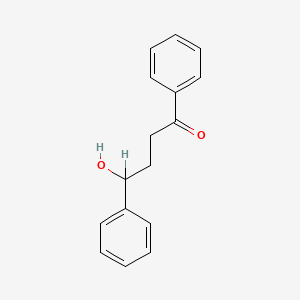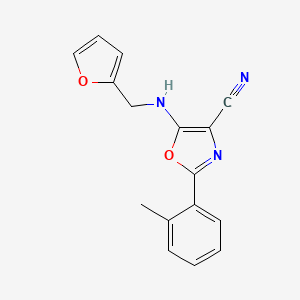
1-氨基吲哚
概述
描述
1-Aminoindole is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The amino group is attached to the first position of the indole ring, making it a derivative of indole
Synthetic Routes and Reaction Conditions:
Rh(III)-Catalyzed Cyclization: One of the methods to synthesize 1-aminoindole involves the Rh(III)-catalyzed cyclization of 2-acetyl-1-arylhydrazines with diazo compounds via aryl C–H activation.
Metal-Free C–H Amination: Another approach involves the oxidative cyclization of electron-rich α-arylhydrazones promoted by phenyliodine bis(trifluoroacetate).
Industrial Production Methods: Industrial production methods for 1-aminoindole are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
科学研究应用
1-Aminoindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.
作用机制
Target of Action
1-Aminoindole, also known as 1H-indol-1-amine, is a derivative of the indole moiety, which is one of the most widespread heterocycles found in both natural products and biological systems . Indoles have important biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . For instance, some indole derivatives have been reported to inhibit topoisomerase 1 (Top1), a crucial enzyme involved in DNA replication and transcription .
Biochemical Pathways
Indoles are found in the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melanin . They are also involved in the shikimate pathway, which is crucial for the biosynthesis of indoles .
Pharmacokinetics
The pharmacokinetics of similar indole-based compounds have been studied . These studies can provide insights into the potential ADME properties of 1-Aminoindole, but specific studies on 1-Aminoindole are needed for accurate information.
Result of Action
Indole derivatives are known for their diverse biological activities, including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties . Therefore, it can be inferred that 1-Aminoindole may have similar effects, but specific studies are needed to confirm this.
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical structure of the derivative, the nature of the target, and the specific biological context . Therefore, it can be inferred that similar factors may influence the action of 1-Aminoindole.
生化分析
Biochemical Properties
1-Aminoindole plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as tryptophan synthase and tryptophanase, which are involved in the metabolism of tryptophan. These interactions are crucial for the synthesis and degradation of tryptophan, an essential amino acid. Additionally, 1-Aminoindole has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
1-Aminoindole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Aminoindole can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This modulation can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, 1-Aminoindole has been reported to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Aminoindole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 1-Aminoindole can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, 1-Aminoindole can interact with transcription factors, influencing gene expression and thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Aminoindole can change over time. Studies have shown that 1-Aminoindole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term effects of 1-Aminoindole on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Aminoindole vary with different dosages in animal models. At low doses, 1-Aminoindole has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, toxic or adverse effects have been observed, including alterations in liver and kidney function, and changes in blood biochemistry. Threshold effects have been noted, where certain dosages result in significant changes in physiological and biochemical parameters .
Metabolic Pathways
1-Aminoindole is involved in several metabolic pathways, including the metabolism of tryptophan. It interacts with enzymes such as tryptophan synthase and tryptophanase, which play key roles in the synthesis and degradation of tryptophan. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, 1-Aminoindole can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, 1-Aminoindole is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the bioavailability and activity of 1-Aminoindole within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-Aminoindole is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects. Specific targeting signals and modifications can direct 1-Aminoindole to particular compartments or organelles, influencing its activity and function within the cell .
化学反应分析
1-Aminoindole undergoes various chemical reactions, including:
Oxidation: 1-Aminoindole can be oxidized to form corresponding oxides, which may involve reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert 1-aminoindole to its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the presence of π-electrons. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.
相似化合物的比较
1-Aminoindole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness: 1-Aminoindole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
属性
IUPAC Name |
indol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYGSNEEYEGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349128 | |
| Record name | 1-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53406-38-5 | |
| Record name | 1-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)
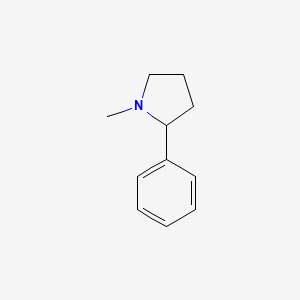


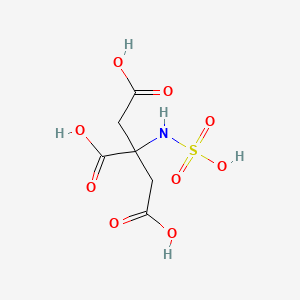
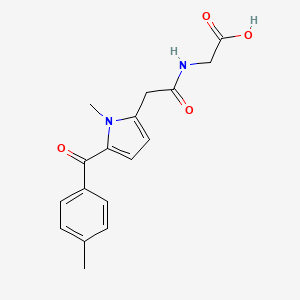
![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)



![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)

